Ethyl 3-(4-aminopiperidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-aminopiperidin-1-yl)propanoate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminopiperidin-1-yl)propanoate typically involves the reaction of 4-aminopiperidine with ethyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminopiperidine and ethyl acrylate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C) for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminopiperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
Ethyl 3-(4-aminopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminopiperidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body .
Comparison with Similar Compounds
Ethyl 3-(4-aminopiperidin-1-yl)propanoate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing nitrogen.
4-Aminopiperidine: A derivative with an amino group attached to the piperidine ring.
Ethyl 3-(4-hydroxypiperidin-1-yl)propanoate: A similar compound with a hydroxyl group instead of an amino group.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 3-(4-aminopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)5-8-12-6-3-9(11)4-7-12/h9H,2-8,11H2,1H3 |
InChI Key |
POXKAYBWEDRYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.